molecular formula C13H14ClN3OS B10801619 3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

Cat. No.: B10801619
M. Wt: 295.79 g/mol
InChI Key: YSWSFNHWKWIJHJ-UHFFFAOYSA-N
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Description

3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Vilsmeier formylation of the imidazo[2,1-b][1,3]thiazole scaffold, followed by cyclocondensation reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in polar solvents like ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-propenoic acid
  • Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one is unique due to its combination of the imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H14ClN3OS/c14-12-10(17-8-9-19-13(17)15-12)4-5-11(18)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2

InChI Key

YSWSFNHWKWIJHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=C(N=C3N2C=CS3)Cl

Origin of Product

United States

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